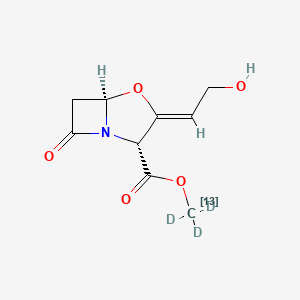

Clavulanic Acid Methyl Ester-13CD3

Description

Contextualizing Clavulanic Acid and its Derivatives within β-Lactamase Inhibition Scholarship

Clavulanic acid, first isolated from Streptomyces clavuligerus, is a β-lactam compound with weak intrinsic antibacterial activity. flinders.edu.au However, its profound clinical significance lies in its ability to inhibit β-lactamase enzymes, which are produced by various bacteria and are a primary cause of resistance to penicillin and cephalosporin (B10832234) antibiotics. taylorandfrancis.commdpi.comnih.gov By binding to and inactivating these enzymes, clavulanic acid protects co-administered β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacterial strains. taylorandfrancis.commdpi.comyoutube.comyoutube.com

The mechanism of inhibition involves clavulanic acid acting as a "suicide" or mechanism-based inhibitor. nih.govwikipedia.org It initially forms a reversible, competitive complex with the β-lactamase enzyme, which then proceeds to an irreversible acylation of a serine residue in the enzyme's active site. taylorandfrancis.comnih.gov This covalent modification renders the enzyme inactive. taylorandfrancis.comyoutube.com

The success of clavulanic acid has spurred research into its derivatives to explore and enhance its properties. nih.govresearchgate.netrsc.org Clavulanic acid methyl ester is one such derivative, created through esterification. While this modification alters its properties, the core β-lactamase inhibitory function remains a key area of study.

Fundamental Principles of Isotopic Labeling in Advanced Chemical and Biochemical Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. wikipedia.orgcreative-proteomics.com This substitution creates a "labeled" molecule that is chemically identical to its unlabeled counterpart but can be distinguished based on its mass or other physical properties. wikipedia.orgcernobioscience.com Commonly used stable (non-radioactive) isotopes in biochemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgcernobioscience.comfiveable.me

The primary advantage of isotopic labeling is its utility as a tracer. wikipedia.orgcreative-proteomics.com Labeled compounds can be introduced into a biological system or a chemical reaction, and their journey and transformation can be monitored over time. fiveable.mestudysmarter.co.uk This allows researchers to elucidate metabolic pathways, study reaction mechanisms, and quantify the concentration of specific molecules in complex mixtures. fiveable.meyoutube.com

The detection of isotopically labeled molecules is typically achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between labeled and unlabeled compounds. wikipedia.org NMR spectroscopy can distinguish between isotopes based on their different magnetic properties. wikipedia.org

Strategic Rationale for Deuterium and Carbon-13 Labeling in Clavulanic Acid Methyl Ester Research

The incorporation of both deuterium (D) and carbon-13 (¹³C) into the methyl ester group of clavulanic acid to create Clavulanic Acid Methyl Ester-13CD3 is a deliberate strategy to enhance its utility as an internal standard in analytical chemistry. nih.gov

Here's the strategic rationale:

Increased Mass Shift: The presence of one ¹³C atom and three D atoms results in a significant mass increase (approximately 4 Da) compared to the unlabeled compound. This large mass difference is highly advantageous in mass spectrometry-based quantification, as it minimizes the risk of isotopic overlap from the naturally occurring isotopes in the unlabeled analyte. cernobioscience.com

Reduced Metabolic Isotope Effects: While deuterium labeling can sometimes alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), placing the labels on the methyl ester group, which is often cleaved during analysis or is not the primary site of metabolic activity, can minimize this effect. nih.govcapes.gov.br This ensures that the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis.

Enhanced Analytical Accuracy: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard for quantitative analysis, particularly in complex biological matrices like plasma and tissue. nih.gov It effectively corrects for variations in sample extraction, ionization efficiency, and instrument response, leading to highly accurate and precise measurements. nih.govnih.govzenodo.org

Comprehensive Overview of Academic Research Utility for this compound

The primary and most crucial application of this compound in academic research is as an internal standard for the quantitative analysis of clavulanic acid and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Key Research Applications:

Pharmacokinetic Studies: Researchers utilize this labeled compound to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of clavulanic acid in various biological systems. nih.govzenodo.org By adding a known amount of this compound to biological samples (e.g., plasma, urine) before processing, scientists can precisely quantify the concentration of the unlabeled clavulanic acid. nih.govnih.gov

Metabolic Profiling: The stable isotope label aids in tracing the metabolic fate of the clavulanic acid methyl ester, helping to identify and quantify its metabolites. youtube.comyoutube.com

Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are essential to demonstrate that the new formulation performs in the same manner as the original. This compound serves as a reliable internal standard in the analytical methods used for these studies. zenodo.org

Analytical Method Development and Validation: This compound is essential for developing and validating robust and accurate analytical methods for the quantification of clavulanic acid in diverse and complex matrices. nih.govaquigenbio.com

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

trideuterio(113C)methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1+1D3 |

InChI Key |

HTABQNQMGKGBDT-AWAHQAQTSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |

Canonical SMILES |

COC(=O)C1C(=CCO)OC2N1C(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Pathways for Clavulanic Acid Methyl Ester Precursors

The synthesis of clavulanic acid methyl ester and its precursors is a critical first step. Clavulanic acid itself is a natural product produced by the bacterium Streptomyces clavuligerus. wikipedia.org However, for the synthesis of its methyl ester derivative, chemical methods are employed.

One established method for creating clavulanic acid esters involves the reaction of clavulanic acid with oxonium salts. Specifically, methyl esters are formed when clavulanic acid is treated with trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me3O+ BF4−) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere. This process proceeds through a nucleophilic attack on the oxonium ion, resulting in the desired methyl ester.

Another approach involves the use of methyl iodide in the presence of silver ions. googleapis.com For instance, potassium clavulanate can be reacted with methyl iodide in acetone (B3395972) to produce methyl clavulanate. googleapis.com The reaction conditions, such as the use of a dry, inert organic solvent like dichloromethane and the presence of silver oxide and a drying agent like molecular sieves or calcium sulfate, are crucial for the success of this synthesis. googleapis.com The reaction is typically carried out in the dark to prevent the formation of metallic silver and can be completed within 48-72 hours at room temperature. googleapis.com

Furthermore, the synthesis of clavulanic acid analogs can also be achieved through various chemical transformations. For example, treating the diene derivative of clavulanic acid with acetic acid followed by methylation with diazomethane (B1218177) can yield the corresponding methyl ester. psu.edu

Advanced Techniques for Deuterium (B1214612) and Carbon-13 Isotopic Enrichment within Methyl Ester Structures

The introduction of stable isotopes like deuterium (D or 2H) and carbon-13 (13C) into the methyl ester group of clavulanic acid requires specialized techniques and isotopically enriched starting materials. The primary goal is to produce Clavulanic Acid Methyl Ester-13CD3, where the methyl group consists of a carbon-13 atom and three deuterium atoms.

The key isotopically labeled precursor for this synthesis is 13CD3OH (methanol-13C, d3). This labeled methanol (B129727) can be synthesized through catalytic exchange reactions utilizing deuterium oxide (D2O) and 13CO2 under high-pressure conditions.

Once the labeled methanol is obtained, it can be incorporated into the clavulanic acid structure. One method involves the esterification of clavulanic acid with 13CD3OH in the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). The workup for this reaction typically includes sequential washing with sodium bicarbonate and brine, followed by purification using silica (B1680970) gel chromatography.

The strategic placement of these isotopes provides a distinct mass shift in mass spectrometry analysis, allowing for clear differentiation from the naturally occurring, unlabeled compound. This is a fundamental principle behind its use as an internal standard.

Stereochemical Control and Regioselectivity in the Preparation of Clavulanic Acid Methyl Ester Analogs

The biological activity of clavulanic acid and its analogs is highly dependent on their stereochemistry. Therefore, maintaining stereochemical control during synthesis is paramount. The natural configuration of clavulanic acid is (2R, 5R). nih.gov

During the synthesis of analogs, preserving the stereochemistry at the β-lactam core is crucial. The formation of clavaminic acid is a key bifurcation point in the biosynthetic pathway, leading to compounds with different stereochemistries. nih.gov The synthesis of clavulanic acid itself involves a transition from a (3S, 5S) configuration to the final (3R, 5R) configuration. nih.gov

Chemical synthesis methods must also address regioselectivity, ensuring that reactions occur at the desired functional group. For instance, in the esterification of clavulanic acid, the reaction should selectively occur at the carboxylic acid group without affecting other reactive sites in the molecule. The choice of reagents and reaction conditions plays a significant role in achieving this selectivity.

Rigorous Analytical Characterization of Synthesized Labeled Compounds: Purity and Isotopic Fidelity

After synthesis, the resulting this compound must undergo rigorous analytical characterization to confirm its chemical purity and isotopic enrichment. This is essential for its reliable use as an analytical standard. rsc.org

Purity Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a primary technique used to assess chemical purity. This method separates the target compound from any impurities or byproducts from the synthesis. almacgroup.com Purity levels for commercially available this compound are typically greater than 95%.

Isotopic Fidelity and Enrichment: The isotopic purity, or the percentage of the compound that is correctly labeled, is a critical parameter. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired labeled compound (containing 13C and D3) versus any unlabeled or partially labeled species can be determined. researchgate.netnih.gov

The combination of these analytical techniques ensures that the synthesized this compound meets the stringent requirements for its intended application as a high-fidelity internal standard in quantitative analytical methods.

Advanced Analytical Methodologies Employing Clavulanic Acid Methyl Ester 13cd3

Applications as an Internal Standard in High-Resolution Mass Spectrometry-Based Assays

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the definitive identification and quantification of analytes like clavulanic acid in challenging samples such as plasma and tissue. nih.govresearchgate.net The use of Clavulanic Acid Methyl Ester-13CD3 is particularly advantageous in HRMS methods. Its mass shift relative to the unlabeled analyte is distinct and easily resolved, minimizing isotopic interference and enhancing analytical specificity.

In one such application, a tandem hybrid mass spectrometer (Q Exactive) operating in high-resolution parallel reaction monitoring mode was used to develop a quantification method for clavulanic acid in broiler chicken plasma and meat. nih.gov This approach leverages the high mass accuracy of the Orbitrap mass analyzer to provide excellent selectivity and specificity, which is a key requirement for confirmatory analytical methods according to regulatory guidelines like the Commission Decision 2002/657/EC. nih.gov The isotopically labeled standard ensures reliable normalization, which is critical for overcoming matrix effects and achieving accurate quantification in complex biological samples. nih.gov

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Clavulanic Acid Quantification

The development of robust LC-MS/MS methods for clavulanic acid quantification necessitates careful optimization of both chromatographic separation and mass spectrometric detection, with the internal standard playing a central role. This compound is designed for this purpose, intended to co-elute with the analyte and compensate for analytical variability. nih.gov

Method optimization involves several stages. Initially, various chromatographic columns are tested to achieve the best separation from endogenous matrix components. For instance, columns such as Hypercarb (porous graphitic carbon), Luna Omega Polar C18, and HILIC (Hydrophilic Interaction Liquid Chromatography) have been evaluated for clavulanic acid analysis. nih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate), is adjusted to optimize peak shape and retention time. nih.govindexcopernicus.commdpi.com

A validated LC-MS/MS method employing this compound as an internal standard has been reported to achieve a lower limit of quantification (LLOQ) of 10.21 μg·L⁻¹ in plasma and 2.57 μg·kg⁻¹ in meat, demonstrating the high sensitivity attainable with proper optimization.

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Platforms

The integration of this compound into Gas Chromatography-Mass Spectrometry (GC-MS) platforms is not a common practice. This is primarily due to the inherent chemical properties of clavulanic acid and its derivatives. Clavulanic acid is thermally labile and susceptible to degradation at the high temperatures typically required for GC analysis. netzsch.comnetzsch.com Its structure, containing a β-lactam ring, is prone to thermal decomposition, which would lead to inaccurate and unreliable quantitative results. netzsch.comnetzsch.com

While GC-MS has been mentioned in the literature for the analysis of some β-lactam antibiotics, these methods often require complex derivatization steps to increase the volatility and thermal stability of the analytes. researchgate.net Given the instability of clavulanic acid, LC-MS/MS remains the overwhelmingly preferred method for its quantification, as it analyzes the compound in the liquid phase without the need for high-temperature volatilization, thus preserving the integrity of the molecule. nih.govindexcopernicus.commdpi.com

Refinement of Chromatographic Separation Parameters for Clavulanic Acid and its Derivatives

Achieving optimal chromatographic separation is critical for minimizing matrix interference and ensuring accurate quantification of clavulanic acid. The refinement of these parameters is a key step where an internal standard like this compound is essential. The goal is to achieve a symmetric peak shape and a retention time that is nearly identical to that of the analyte, while ensuring separation from interfering compounds.

Typical parameters that are optimized include:

Stationary Phase (Column): Reversed-phase columns, such as C18, are commonly used for the analysis of clavulanic acid and its derivatives. indexcopernicus.comresearchgate.netsemanticscholar.org In one study testing this compound, various column chemistries including porous graphitic carbon (Hypercarb) and polar-modified C18 (Luna Omega Polar) were explored to find the most suitable retention and selectivity. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium formate (B1220265) or potassium phosphate, with the pH carefully controlled. nih.govmdpi.comnih.gov Clavulanic acid stability is pH-dependent, with optimal stability observed around pH 6.0. researchgate.netnih.gov The gradient elution program, which varies the ratio of organic to aqueous phase over time, is fine-tuned to achieve the desired separation in a minimal run time. mdpi.com

Flow Rate: Flow rates are optimized to balance analysis speed with separation efficiency, with typical rates for UPLC systems around 0.400-0.5 mL/min. mdpi.comresearchgate.net

An example of refined chromatographic conditions for clavulanic acid analysis on a C18 column involved a mobile phase of acetonitrile and 5mM ammonium acetate (B1210297) (70:30, v/v) at a flow rate of 1.0 mL/min. indexcopernicus.com

Detailed Mass Spectrometric Detection Parameter Optimization: Ionization Modes, Precursor and Product Ion Selection, and Fragmentation Energy Profiling

Accurate and sensitive detection by tandem mass spectrometry relies on the precise optimization of several key parameters for both the analyte and the internal standard.

Ionization Mode: For clavulanic acid and its derivatives, heated electrospray ionization (H-ESI) in the negative ion mode is highly effective. nih.govmdpi.com This mode readily forms the deprotonated molecule [M-H]⁻, which is used as the precursor ion for MS/MS analysis. mdpi.com

Precursor and Product Ion Selection: The precursor ion for clavulanic acid is its deprotonated molecule at an m/z of 198.0. nih.govmdpi.com This ion is isolated and then fragmented to produce characteristic product ions. Commonly monitored transitions for clavulanic acid include m/z 198.0 → 135.8/136.0. nih.govmdpi.com For this compound, the theoretical precursor ion [M-H]⁻ would be at a higher m/z due to the isotopic labels. The selection of specific, intense, and stable product ions for both the analyte and the internal standard is crucial for the selectivity of the Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) experiment.

Fragmentation Energy Profiling: The collision energy (CE) or higher-energy collisional dissociation (HCD) energy is optimized to maximize the signal of the chosen product ions. This is done by infusing a standard solution of the analyte and the internal standard and varying the collision energy to find the optimal value that yields the most abundant and stable fragment signals. For clavulanic acid, a fragmentation energy of 17 eV has been used in HRMS analysis. nih.gov

The table below summarizes typical mass spectrometric parameters for clavulanic acid analysis.

Table 1: Optimized Mass Spectrometric Parameters for Clavulanic Acid Quantification

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Produces a stable and abundant [M-H]⁻ precursor ion for clavulanic acid. nih.govmdpi.com |

| Precursor Ion (m/z) | 198.0 | Corresponds to the deprotonated molecule of clavulanic acid. nih.govmdpi.com |

| Product Ions (m/z) | 136.0, 108.0, 82.0 | These are characteristic fragments used for confirmation and quantification. nih.gov |

| Collision Energy (HCD) | 17 eV | Optimized energy to produce the most stable and intense product ion signals. nih.gov |

| Spray Voltage | 3.00 kV | Optimized for efficient ionization of the analyte. nih.gov |

| Capillary Temperature | 210 °C | Affects desolvation efficiency of the analyte ions. nih.gov |

Assessment of Analytical Method Performance Metrics: Sensitivity, Selectivity, and Inter- and Intra-Day Reproducibility

A critical phase in the use of this compound is the validation of the analytical method to ensure it meets regulatory standards for performance. This involves assessing several key metrics.

Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. In a validated LC-MS/MS method using this compound, an LLOQ of 10.21 μg·L⁻¹ in plasma and a highly sensitive LLOQ of 2.57 μg·kg⁻¹ in meat were achieved.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. The use of a highly specific internal standard like this compound and HRMS detection ensures excellent selectivity. nih.gov

Reproducibility (Precision) and Accuracy: Precision measures the closeness of repeated measurements and is expressed as the coefficient of variation (%CV), while accuracy measures how close the measured value is to the true value. These are assessed within a single analytical run (intra-day) and between different runs on different days (inter-day). A method utilizing this compound demonstrated excellent reproducibility, with an intra-day %CV of less than 10.9% and an inter-day %CV of less than 8.5%.

Recovery: This metric assesses the efficiency of the extraction process. The same validated method showed high and consistent recovery rates of 95.6% to 105.7% across different biological matrices.

The table below summarizes the performance metrics from a validated method using this compound.

Table 2: Performance Metrics of a Validated LC-MS/MS Method Using this compound

| Performance Metric | Matrix | Result |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | Plasma | 10.21 μg·L⁻¹ |

| Meat | 2.57 μg·kg⁻¹ | |

| Recovery Rate | Across Matrices | 95.6% - 105.7% |

| Precision (Intra-day) | Plasma/Meat | < 10.9% CV |

| Precision (Inter-day) | Plasma/Meat | < 8.5% CV |

Comparative Evaluation with Alternative Internal Standards in Complex Biological Matrices

The selection of an appropriate internal standard is paramount for reliable quantitative analysis. While an isotopically labeled version of the analyte, such as this compound, is generally considered the "gold standard," its performance must be rigorously evaluated against other potential candidates. nih.gov

In a study developing an assay for clavulanic acid in chicken plasma and meat, this compound was tested alongside two other β-lactamase inhibitors, tazobactam (B1681243) and sulbactam (B1307). nih.gov The evaluation revealed both advantages and disadvantages of the labeled standard.

Retention Time: The retention time of this compound was found to be the best match for the retention time of clavulanic acid, which is an ideal characteristic for an internal standard. nih.gov

Stability and Response: However, the study observed low stability and a poor response for the labeled compound under their specific analytical conditions. nih.gov

Purity: A significant issue was the finding that the this compound standard solution contained a small amount of unlabeled clavulanic acid, which would distort the quantitative results by artificially inflating the analyte signal. nih.gov

In contrast, both tazobactam and sulbactam provided a sufficient response. nih.gov Ultimately, tazobactam was chosen for that particular method because its retention time was better suited to that of clavulanic acid compared to sulbactam, and it did not suffer from the stability and purity issues observed with the labeled ester. nih.gov Other internal standards used in various published methods for clavulanic acid include ampicillin, clenbuterol, and terbutaline. nih.gov This comparative evaluation highlights that while isotopically labeled standards are theoretically optimal, their practical utility depends on their stability, purity, and performance within a specific validated method. nih.gov

Utility in High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

The isotopically labeled compound, this compound, serves as a sophisticated tool in advanced analytical methodologies, particularly in high-field Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of a carbon-13 (¹³C) isotope and three deuterium (B1214612) (D or ²H) atoms into the methyl ester group provides unique properties that are highly advantageous for complex analytical challenges. medchemexpress.comimpurity.com While it is extensively utilized as an internal standard for quantitative analysis in mass spectrometry, its structure also lends itself to specialized NMR applications. aquigenbio.com The presence of these stable heavy isotopes can significantly enhance the precision and scope of NMR studies. medchemexpress.com

Enhanced Structural Elucidation via ¹³C and Deuterium NMR Spectroscopy

Isotopic labeling is a powerful strategy for facilitating the NMR analysis of complex molecules. nih.govrsc.org In the case of this compound, the enrichment with ¹³C and deuterium provides distinct advantages for structural elucidation that complement standard proton (¹H) NMR spectroscopy.

The ¹³C label on the methyl ester carbon creates a specific, highly sensitive point of observation in the ¹³C NMR spectrum. magritek.com While natural abundance ¹³C NMR suffers from low sensitivity, targeted labeling boosts the signal intensity for the labeled carbon, allowing for its unambiguous identification even in complex mixtures or at low concentrations. magritek.com This is particularly useful for verifying the site of esterification and studying the electronic environment around the carbonyl group of the ester.

Furthermore, the replacement of protons with deuterium atoms on the methyl group serves two primary purposes in NMR. First, it simplifies the corresponding ¹H NMR spectrum by removing the signal from the methyl protons. This can be beneficial in reducing spectral overlap, especially when analyzing complex biological samples. nih.gov Second, deuterium NMR (²H NMR) itself can be employed. Although less common, ²H NMR can provide specific information about the labeled site. More significantly, the deuterium substitution impacts the relaxation properties of nearby protons, an effect that can be exploited in advanced NMR experiments to probe molecular structure and dynamics. nih.gov

Quantitative NMR (qNMR) Applications Leveraging Labeled Internal Standards

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the concentration of substances with high metrological quality. acanthusresearch.comusp.org The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com For accurate quantification, an internal standard of known purity and concentration is typically co-dissolved with the analyte. eurisotop.com

This compound is an ideal candidate for use as a labeled internal standard in qNMR for the quantification of clavulanic acid or its derivatives. The use of an isotopically labeled standard is advantageous because its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, yet its NMR signals are distinct.

The key benefits of using this compound in qNMR include:

Signal Separation: The ¹³C-labeled methyl group provides a unique signal in the ¹³C spectrum that is unlikely to overlap with signals from the analyte or matrix components. ncsu.edu Similarly, the absence of a methyl proton signal in the ¹H spectrum prevents interference with analyte signals in that region.

Chemical Equivalence: As a stable isotope-labeled derivative, it behaves almost identically to the unlabeled analogue during extraction and analysis, minimizing quantification errors. medchemexpress.com

Accuracy: The internal standard method in qNMR, when using a suitable standard, is considered highly accurate and reproducible, with reported errors often less than 1%. eurisotop.comsigmaaldrich.com

The selection of an appropriate internal standard is critical for successful qNMR analysis. The table below outlines the essential characteristics for a qNMR internal standard, all of which are met by an isotopically labeled compound like this compound.

| Characteristic | Description | Relevance of Isotopic Labeling |

|---|---|---|

| High Purity | The standard must have a precisely known, high purity to ensure accurate calculations. acanthusresearch.com | Synthesized with high purity (often >95-99%) for analytical use. |

| Signal Resolution | Must have at least one sharp, well-resolved signal that does not overlap with analyte or solvent signals. acanthusresearch.comsigmaaldrich.com | The ¹³C-D₃ group provides a unique signal environment, minimizing the chance of spectral overlap. |

| Chemical Inertness | The standard should not react with the analyte, solvent, or other components in the sample. acanthusresearch.com | Isotopic substitution does not alter the chemical reactivity of the molecule. |

| Good Solubility | Must be soluble in the same NMR solvent as the analyte. acanthusresearch.com | Shares the same solubility profile as the parent compound. |

| Minimal Signals | A simple spectrum is preferred to avoid unnecessary spectral crowding. | Deuteration simplifies the ¹H spectrum by removing signals. |

Investigating Molecular Conformation, Interactions, and Dynamics

Isotopic labeling is a powerful tool for investigating the three-dimensional structure, intermolecular interactions, and dynamic processes of molecules in solution via NMR. nih.gov The specific labeling in this compound can be leveraged for such advanced studies.

The conformation of flexible molecules like clavulanic acid derivatives can be challenging to determine. NMR techniques such as the Nuclear Overhauser Effect (NOE) provide information about through-space distances between protons. Deuterium substitution in the methyl group can simplify NOE spectra (NOESY), making it easier to interpret spatial relationships between the remaining protons and thus define the molecule's preferred conformation in solution. nih.gov

Furthermore, studying the relaxation times (T1 and T2) of the labeled ¹³C nucleus can provide insights into the molecular dynamics at that specific site. Changes in these relaxation parameters can indicate how the methyl ester group tumbles and moves in solution, and how its mobility is affected by interactions with other molecules or changes in the solvent environment. nih.gov While specific studies on this compound are not widely published, the principles of using labeled compounds to probe ligand-protein or ligand-membrane interactions are well-established, suggesting its potential utility in studying how clavulanate derivatives interact with their biological targets, such as β-lactamase enzymes. nih.gov

Applications in Mechanistic Biochemical and Biological Research

Elucidation of β-Lactamase Inhibition Mechanisms and Enzyme Kinetics

Clavulanic acid and its derivatives are potent inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. The use of isotopically labeled versions, such as Clavulanic Acid Methyl Ester-13CD3, has been instrumental in dissecting the intricate mechanisms of this inhibition.

Probing Enzyme-Substrate Interactions in β-Lactamase Systems with Isotopic Tracers

The incorporation of stable isotopes like 13C and deuterium (B1214612) (D) into the clavulanic acid structure allows researchers to track the molecule's fate upon interaction with β-lactamase. medchemexpress.com This technique is crucial for understanding the formation of the stable acyl-enzyme intermediate, a key step in the irreversible inactivation of the enzyme. nih.gov The labeled atoms act as reporters, enabling the use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify the specific atoms involved in the covalent bond formation with the enzyme's active site. This provides a detailed map of the enzyme-inhibitor complex and the subsequent chemical transformations that lead to permanent inactivation. nih.gov

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, have also been employed to investigate the transition state of the inhibition reaction. doi.orgresearchgate.net For example, an inverse solvent kinetic isotope effect (SKIE) was observed in the biosynthesis of a clavulanic acid precursor, suggesting torsional strain in the enzyme's conformational change is a key mechanistic feature. mdpi.com

Advanced Kinetic Studies Utilizing Stable Isotope Dilution Analysis

Stable isotope dilution analysis (SIDA) is a highly accurate quantitative method that utilizes isotopically labeled internal standards. nih.gov In the context of β-lactamase inhibition kinetics, this compound can be used as an internal standard to precisely quantify the concentration of the unlabeled clavulanic acid or its metabolites in complex biological matrices. medchemexpress.commedchemexpress.com This is particularly valuable for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of the drug.

By adding a known amount of the labeled compound to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly reliable and reproducible data. nih.gov This approach has been successfully applied to quantify various compounds, including mycotoxins and N-acyl amino acid methyl esters, demonstrating its broad applicability in analytical biochemistry. nih.govnih.gov

Tracing and Characterizing Metabolic Pathways of Clavulanic Acid and its Analogs

Understanding the metabolic fate of clavulanic acid is essential for optimizing its therapeutic efficacy and for the rational design of new, more stable analogs. The use of isotopically labeled compounds like this compound is central to these investigations. medchemexpress.comnih.gov

In Vitro Metabolic Fate Studies Employing Labeled Compounds

In vitro systems, such as cell cultures and isolated enzyme preparations, provide a controlled environment to study the initial steps of clavulanic acid metabolism. nih.gov By introducing this compound, researchers can trace the metabolic transformations of the molecule. The distinct mass of the labeled compound and its metabolites allows for their unambiguous identification and quantification using mass spectrometry. nih.gov This has been crucial in identifying key metabolites, such as 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid and 1-amino-4-hydroxy-butan-2-one. nih.gov

| Labeled Compound | Application | Analytical Technique | Key Findings |

| This compound | Tracing metabolic fate in vitro | Mass Spectrometry, NMR | Identification of major metabolites and elucidation of initial biotransformation steps. medchemexpress.comnih.gov |

| [1-13C] glucose, [U-13C] glucose | 13C-MFA studies | GC-MS, LC-MS | Quantification of carbon flux through central metabolic pathways. nih.govfrontiersin.org |

Investigation of Biotransformation Pathways in Relevant Microbial Systems

The producing organism of clavulanic acid, Streptomyces clavuligerus, possesses a complex metabolic network. mdpi.comnih.gov Microbial biotransformation studies, where one microorganism modifies a compound produced by another, are valuable for generating novel derivatives. frontiersin.orgyoutube.com Using this compound in these systems allows for the clear differentiation between the original compound and any new, structurally related molecules produced through biotransformation. frontiersin.org This approach aids in the discovery of new bioactive compounds and provides insights into the enzymatic machinery of the microorganisms involved. nih.govnih.gov

Research into Compound Stability and Degradation Pathways

The isotope-labeled compound, this compound, serves as a valuable tool in advanced biochemical and biological research. medchemexpress.com Its structure, featuring heavy isotopes of carbon and hydrogen, allows for precise tracing and quantification in various experimental settings. medchemexpress.com Understanding the stability and degradation of this compound is crucial for interpreting research outcomes accurately. The stability of clavulanic acid and its derivatives is influenced by numerous factors, and its degradation can proceed through both chemical and enzymatic pathways. researchgate.netnih.gov

The chemical stability of clavulanic acid and its derivatives, including the methyl ester, is a critical parameter in research, as the integrity of the β-lactam ring is essential for its activity. researchgate.net The degradation of this structure is highly dependent on the conditions of the research medium, such as pH, temperature, and ionic strength. researchgate.netnih.gov

Influence of pH and Temperature: Clavulanic acid demonstrates the greatest stability in neutral or slightly acidic aqueous solutions, typically within a pH range of 6.0 to 7.2. researchgate.net Both highly acidic and alkaline conditions have been shown to accelerate the rate of decomposition. researchgate.net Temperature is another significant factor; lower temperatures generally preserve the compound's integrity for longer periods. nih.govnih.gov For instance, studies on clavulanic acid have shown that its shelf-life is significantly longer when stored at 4°C compared to 25°C or 37°C. nih.govresearchgate.net In one study, clavulanic acid retained 90% of its initial concentration for 152 hours at 4°C, but only for 26 hours at 25°C and 6.4 hours at 37°C. nih.gov Another study observed that in reconstituted oral suspensions, clavulanic acid degradation was 12.9% at 8°C but increased to 72.3% at 28°C over a seven-day period. nih.govnih.gov

Influence of Medium Composition: The presence of other substances in the research medium can also affect stability. The degradation of clavulanic acid can be influenced by the presence of ammonium (B1175870) salts and amino acids in production media, which may attack the β-lactam ring. jmb.or.kr Furthermore, the ionic strength of the solution, affected by the concentration of various salts, can impact stability. researchgate.net Studies have shown that salts such as NaCl, Na2SO4, CaCl2, and MgSO4 can increase the instability of clavulanic acid in buffer solutions. researchgate.net The presence of other compounds, such as amoxicillin, can also lead to interactions that enhance the degradation rate. nih.govkingston.ac.uk

The following table summarizes findings on the stability of clavulanic acid under various conditions, which provides a basis for understanding the stability of its derivatives.

Table 1: Stability of Clavulanic Acid Under Different Temperature Conditions

| Temperature | Time to 10% Degradation (t90) | % Degradation | Observation Period | Reference |

|---|---|---|---|---|

| 4°C | 152 hours | --- | --- | nih.govresearchgate.net |

| 8°C | --- | 12.9% | 7 days | nih.govnih.gov |

| 23°C | --- | 15.4% | 24 hours | nih.gov |

| 25°C | 26 hours | --- | --- | nih.govresearchgate.net |

| 28°C | --- | 21.7% | 24 hours | nih.gov |

| 28°C | --- | 72.3% | 7 days | nih.govnih.gov |

Degradation Products: The primary degradation pathway for clavulanic acid and its derivatives in aqueous media is the hydrolysis of the β-lactam ring. kingston.ac.uk This process leads to the formation of various inactive degradation products. For analytical purposes, clavulanic acid is often derivatized with imidazole, which opens the β-lactam ring to form a chromophore that can be detected by HPLC. nih.gov

In addition to chemical hydrolysis, clavulanic acid and its derivatives are subject to enzymatic degradation. This is particularly relevant in biological systems or during its production via fermentation with microorganisms like Streptomyces clavuligerus. jmb.or.kr

Interaction with β-Lactamases: Clavulanic acid is a potent inhibitor of a wide range of β-lactamase enzymes, which are produced by bacteria and are a major cause of resistance to β-lactam antibiotics like penicillins and cephalosporins. jmb.or.krnih.govnih.gov The mechanism of inhibition involves clavulanic acid acting as a "suicide inhibitor." It binds to the active site of the β-lactamase, leading to an irreversible reaction that inactivates the enzyme. jmb.or.kr This interaction, while central to its therapeutic benefit, is also a form of enzymatic degradation for the clavulanic acid molecule itself. jmb.or.kr

Other Enzymatic Interactions: Research has shown that enzymes from S. clavuligerus, the organism that produces clavulanic acid, can contribute to its degradation during cultivation. jmb.or.kr These include not only β-lactamases but also penicillin-binding proteins (PBPs). jmb.or.kr The reaction with these proteins is also considered irreversible. jmb.or.kr However, some studies suggest that compared to chemical instability, the degradation caused by these enzymes during the production process may not be highly significant. jmb.or.kr The primary mechanism of degradation in fermentation broths appears to be chemical, though enzymatic contributions cannot be entirely dismissed. nih.govjmb.or.kr

The following table outlines the key enzymes involved in the degradation of clavulanic acid derivatives.

Table 2: Enzymes Implicated in the Degradation of Clavulanic Acid Derivatives

| Enzyme/Protein | Source Organism/System | Role in Degradation | Reference |

|---|---|---|---|

| β-Lactamases | Various Bacteria, S. clavuligerus | Irreversible binding and inactivation of the enzyme, leading to degradation of the clavulanic acid molecule. | jmb.or.krnih.gov |

Future Research Trajectories and Emerging Academic Applications

Prospective Developments in Novel Analytical Methodologies for Clavulanic Acid and Related Compounds

The development of robust and sensitive analytical methods is paramount for both clinical monitoring and research. Clavulanic Acid Methyl Ester-13CD3 serves as an ideal internal standard for the development and validation of high-throughput analytical techniques. synzeal.com

Future research will likely focus on:

Advanced Chromatographic Techniques: While high-performance liquid chromatography (HPLC) is a staple, newer methods like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer enhanced speed and resolution. researchgate.netasm.orgnih.gov The use of isotopically labeled standards like this compound is crucial for achieving the precision and accuracy required in these advanced methods. synzeal.com

Capillary Electrophoresis: This technique presents a fast, efficient, and environmentally friendly alternative to HPLC for the simultaneous determination of clavulanic acid and its partner antibiotics. scielo.br The development of validated methods using labeled internal standards will be a key area of advancement.

Derivative-Free Analysis: Current methods for clavulanic acid often require derivatization to enhance its detection. asm.orgnih.gov Future methodologies may focus on direct analysis, where the distinct mass of this compound would be instrumental in distinguishing it from endogenous interferences.

A comparative look at existing and prospective analytical methods highlights the trend towards greater sensitivity and efficiency.

Interactive Data Table: Evolution of Analytical Methods for Clavulanic Acid

| Method | Common Detector | Use of Labeled Standard | Key Advantage |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometry | Recommended | Well-established, versatile |

| HPLC with Derivatization | UV (311 nm) | Recommended | Increased sensitivity for clavulanic acid |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Essential | High specificity and sensitivity |

| Capillary Zone Electrophoresis (CZE) | UV | Recommended | Fast, low solvent consumption |

Evolution of Isotopic Labeling Strategies for β-Lactamase Inhibitors and Other Therapeutic Agents

The synthesis of isotopically labeled compounds is a dynamic field. For β-lactamase inhibitors like clavulanic acid, future strategies will likely involve more sophisticated labeling patterns to answer specific mechanistic questions. nih.govchemrxiv.org

Key areas of evolution include:

Site-Specific Labeling: Introducing isotopes at specific atomic positions within the molecule can provide detailed insights into metabolic transformations and the mechanism of enzyme inhibition. nih.govchemrxiv.org For instance, labeling the β-lactam ring could directly probe the acylation step of β-lactamase inactivation.

Multi-Isotope Labeling: Incorporating different isotopes (e.g., ¹³C, ¹⁵N, and ²H) into a single molecule can provide multiple data points from a single experiment, offering a more comprehensive picture of its biological fate. medchemexpress.com

Biosynthetic Labeling: Utilizing engineered microorganisms to produce isotopically labeled β-lactamase inhibitors offers a potentially more efficient and specific route to complex labeled molecules compared to chemical synthesis. nih.govchemrxiv.org

Integration of Labeled Compounds within Systems Biology Frameworks (e.g., Metabolomics, Proteomics) for Holistic Biological Understanding

Systems biology aims to understand the complex interactions within biological systems. Isotopically labeled compounds like this compound are powerful tools for tracing metabolic pathways and understanding systemic responses to drugs. moravek.comnih.gov

Metabolomics: By tracing the ¹³C and deuterium (B1214612) labels from this compound, researchers can map its metabolic breakdown products within bacterial and human cells. nih.govnih.gov This can reveal previously unknown metabolic pathways and off-target effects. Recent studies have already begun to link alterations in the gut microbiota and specific fecal metabolites to drug-induced liver injury caused by amoxicillin-clavulanate, highlighting the potential for labeled compounds to further elucidate these connections. nih.gov

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful proteomic technique. researchgate.net While not a direct application of labeled clavulanic acid, the principles of using stable isotopes to quantify changes in protein expression are central. Future studies could use labeled precursors in conjunction with clavulanic acid treatment to understand how bacteria alter their proteome in response to β-lactamase inhibition.

Fluxomics: This field measures the rates of metabolic reactions. Isotope tracing is fundamental to fluxomics, allowing researchers to quantify the flow of molecules through metabolic pathways. nih.govnih.gov Using this compound can help determine how bacterial metabolism is rewired in the presence of this inhibitor.

Pioneering Advancements in Understanding Antimicrobial Resistance Mechanisms through Isotopic Tracing and Probe Development

The core value of this compound lies in its potential to unravel the mechanisms of antimicrobial resistance.

Isotopic Tracing of Resistance: By following the isotopic label, researchers can track the fate of the inhibitor and the antibiotic it protects. iaea.org This can help determine if resistance is due to enzymatic degradation, efflux pumps, or target modification. Compound-specific isotope analysis (CSIA) is a powerful tool that can trace the fate and dynamics of antimicrobials in various systems. iaea.org

Development of Novel Probes: The principles used to create this compound can be applied to develop new types of probes. For example, incorporating a fluorophore or a photo-activatable group alongside the isotopic label could create multimodal probes for imaging and identifying β-lactamase activity in real-time within living bacteria. nih.gov

Quantifying Enzyme Activity: Isotope dilution mass spectrometry, using this compound as a standard, can be used to precisely quantify the amount of active β-lactamase in a bacterial population. This could provide a more nuanced understanding of resistance levels than current genetic methods, which only indicate the presence of a resistance gene. nih.gov

The road ahead in the fight against antimicrobial resistance is challenging, but with advanced tools like this compound, the scientific community is better equipped than ever to meet this global health threat. The insights gained from future research using this and similar labeled compounds will be instrumental in developing the next generation of antibiotics and inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.